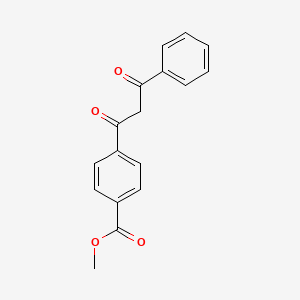

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate

Description

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate (CAS: 98258-72-1) is a β-keto ester derivative featuring a benzoate backbone substituted with a 3-oxo-3-phenylpropanoyl group. Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.30 g/mol . Structurally, it combines a methyl benzoate moiety with an α,β-unsaturated ketone (propenyl group conjugated to a phenyl ring). This compound is primarily utilized as a pharmaceutical intermediate and in synthetic organic chemistry for constructing complex heterocycles or bioactive molecules .

Its synthesis typically involves condensation reactions under inert atmospheres, as seen in analogous protocols .

Properties

IUPAC Name |

methyl 4-(3-oxo-3-phenylpropanoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-21-17(20)14-9-7-13(8-10-14)16(19)11-15(18)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMYWDOAJZQFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306150 | |

| Record name | NSC-174281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86235-82-7 | |

| Record name | NSC-174281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-174281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate typically involves the esterification of 4-(3-oxo-3-phenylpropanoyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-oxo-3-phenylpropanoyl)benzoic acid.

Reduction: Formation of 4-(3-hydroxy-3-phenylpropanoyl)benzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl 4-(3-oxo-3-phenyl-propanoyl)benzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.29 g/mol. Its structure features a benzoate moiety linked to a propanoyl group that contains a ketone functionality, which is crucial for its biological activity. The compound's unique structural characteristics allow it to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors, influencing various biochemical pathways. Preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, modulating physiological responses.

Further research is needed to elucidate the precise molecular interactions and pathways involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Bacillus subtilis | 16 μg/mL |

These findings suggest that the compound could be developed as a potential antibacterial agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory conditions. The proposed mechanism includes the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed that it significantly inhibited bacterial growth at low concentrations, suggesting its potential as an effective antibacterial agent .

- Anti-inflammatory Effects : In a controlled trial involving induced inflammation in rats, treatment with the compound resulted in a marked decrease in swelling and pain, alongside reduced levels of inflammatory cytokines .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Researchers are particularly interested in its potential applications in:

- Antibacterial Agents : Developing new antibiotics based on its structure.

- Anti-inflammatory Drugs : Formulating medications for chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.